

# MB 488 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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## Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

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**A high-performance green fluorescent dye engineered for superior brightness, photostability, and water solubility, MB 488 is an exceptional choice for a wide range of fluorescence-based assays, particularly in demanding applications such as super-resolution microscopy and flow cytometry. This guide provides an in-depth overview of its core features, advantages, and detailed experimental protocols for its use in cutting-edge research.**

MB 488 is a small organic fluorescent dye that belongs to the rhodamine family. It is structurally related to the widely used Alexa Fluor® 488, but incorporates modifications that enhance its performance characteristics.<sup>[1]</sup> Its excitation and emission spectra are well-suited for standard 488 nm laser lines, making it a versatile tool in many laboratory settings.<sup>[2]</sup>

## Key Features and Advantages

MB 488 dye offers several significant advantages for researchers in cell biology, immunology, and drug development:

- **Exceptional Brightness:** MB 488 exhibits a high fluorescence quantum yield, resulting in bright, easily detectable signals.<sup>[1][2]</sup> This is crucial for the detection of low-abundance targets and for achieving high signal-to-noise ratios in imaging and flow cytometry.
- **Enhanced Photostability:** Compared to many other green fluorophores, MB 488 demonstrates superior resistance to photobleaching, allowing for longer exposure times and more robust time-lapse imaging experiments.<sup>[1][2]</sup>
- **Superior Water Solubility:** The dye's high hydrophilicity minimizes the potential for aggregation and self-quenching, even at high labeling densities.<sup>[1]</sup> This ensures more reliable and reproducible conjugation to biomolecules.
- **Low Toxicity:** MB 488 is characterized by low toxicity, making it suitable for live-cell imaging and other applications involving sensitive biological systems.<sup>[2]</sup>
- **Versatile Conjugation Chemistries:** MB 488 is available with a variety of reactive groups, including NHS ester, maleimide, and DBCO, enabling straightforward and efficient labeling of a wide range of biomolecules.

## Quantitative Data

The spectral and photophysical properties of MB 488 are summarized in the table below, alongside a comparison with its structural analog, Alexa Fluor® 488.

Property	MB 488	Alexa Fluor® 488
Maximum Excitation Wavelength ( $\lambda_{\text{ex}}$ )	501 nm	495 nm
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	524 nm	519 nm
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 86,000 \text{ cm}^{-1}\text{M}^{-1}$	$> 65,000 \text{ cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield ( $\Phi$ )	High (exact value not specified in reviewed literature)	~0.92

Data for MB 488 sourced from AxisPharm and Vector Labs. Data for Alexa Fluor® 488 sourced from Thermo Fisher Scientific and other scholarly articles.[3][4]

## Experimental Protocols

Detailed methodologies for common applications of MB 488 dye are provided below. These protocols are based on established procedures for spectrally similar dyes and can be adapted for specific experimental needs.

### Protein and Antibody Labeling with MB 488 NHS Ester

This protocol describes the conjugation of **MB 488 NHS ester** to primary amines (e.g., lysine residues) on proteins and antibodies.

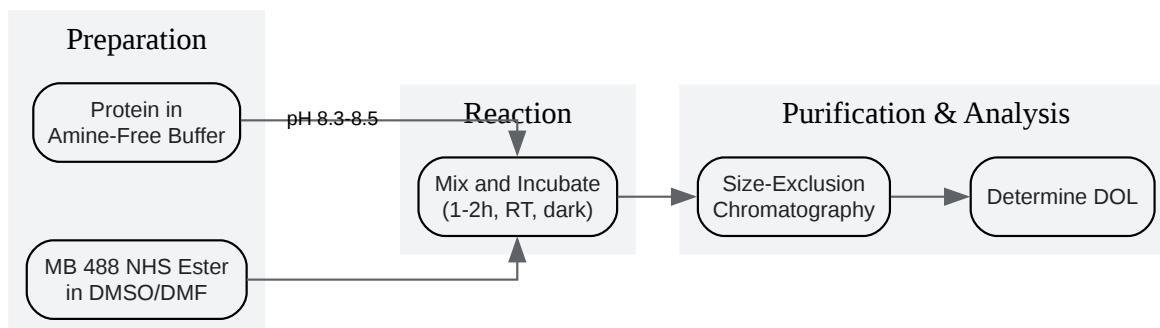
Materials:

- **MB 488 NHS ester**
- Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)
- 1 M Sodium bicarbonate buffer, pH 8.3-8.5
- Anhydrous DMSO or DMF
- Purification column (e.g., Sephadex G-25)
- PBS, pH 7.2-7.4

Procedure:

- Prepare the Protein Solution: Dissolve the protein or antibody in a suitable buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer. Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **MB 488 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

- Perform the Conjugation Reaction: While gently vortexing the protein solution, add the dissolved **MB 488 NHS ester**. A molar excess of the dye is typically used; a starting point of a 10-fold molar excess is recommended. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled protein.
- Determine the Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of MB 488 (~501 nm).



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Workflow for protein labeling with **MB 488 NHS ester**.

## Thiol-Reactive Labeling with MB 488 Maleimide

This protocol is for the conjugation of MB 488 maleimide to free sulphydryl groups (e.g., cysteine residues) on proteins or peptides.

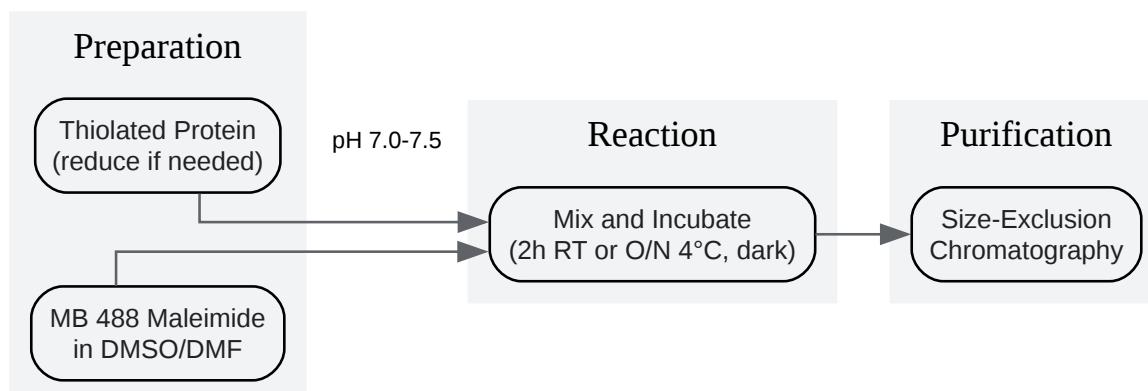
Materials:

- MB 488 maleimide
- Thiol-containing protein or peptide

- Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES)
- Reducing agent (e.g., TCEP or DTT), if necessary
- Anhydrous DMSO or DMF
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Prepare the Thiolated Molecule: Dissolve the protein or peptide in a degassed buffer at a concentration of 1-10 mg/mL. If the sulfhydryl groups are in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed before adding the dye.
- Prepare the Dye Stock Solution: Dissolve MB 488 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Perform the Conjugation Reaction: Add the dissolved MB 488 maleimide to the thiol-containing molecule solution. A 10- to 20-fold molar excess of the dye is recommended. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purify the Conjugate: Separate the labeled molecule from the unreacted dye using a size-exclusion chromatography column.



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Workflow for thiol-reactive labeling with MB 488 maleimide.

## Copper-Free Click Chemistry with MB 488 DBCO

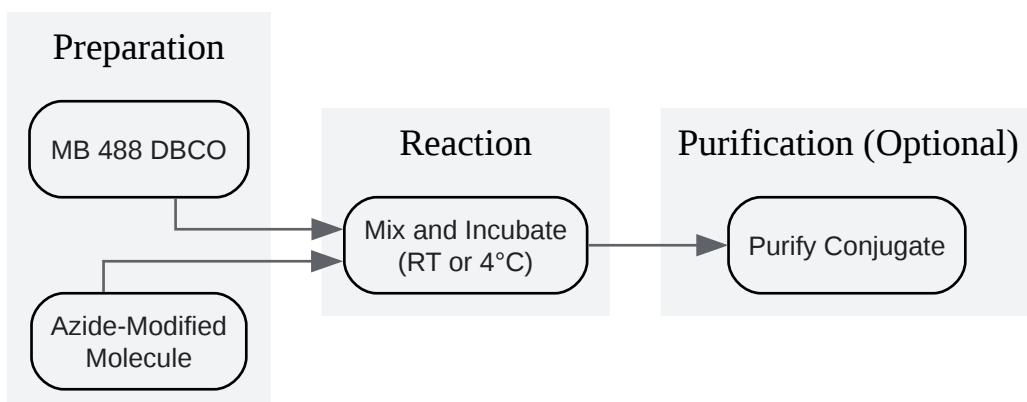
This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified molecule and MB 488 DBCO.

### Materials:

- MB 488 DBCO
- Azide-modified molecule
- Reaction buffer (e.g., PBS)

### Procedure:

- Prepare the Reactants: Dissolve the azide-modified molecule and MB 488 DBCO in the reaction buffer.
- Perform the Click Reaction: Mix the azide-modified molecule and MB 488 DBCO. A slight molar excess (1.5 to 3-fold) of the DBCO reagent is often used. The reaction can be performed at room temperature or 4°C. Reaction times can vary from a few hours to overnight.[5][6]
- Purify the Conjugate: If necessary, the labeled molecule can be purified from unreacted dye using an appropriate method such as size-exclusion chromatography or dialysis.



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Workflow for copper-free click chemistry with MB 488 DBCO.

## Immunofluorescence Staining

This is a general protocol for immunofluorescence staining of cultured cells using an antibody conjugated to MB 488.

### Materials:

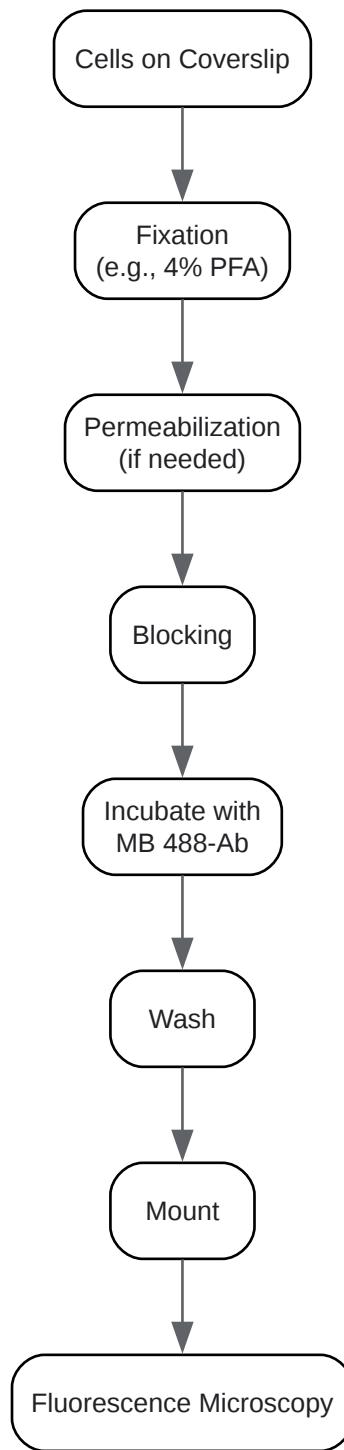
- Cells grown on coverslips or in imaging plates
- MB 488-conjugated primary or secondary antibody
- PBS
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
- Antifade mounting medium

### Procedure:

- Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.
- Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
- Blocking: Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation: Dilute the MB 488-conjugated antibody in blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2

hours at room temperature or overnight at 4°C, protected from light.

- **Washing:** Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium. The slides are now ready for imaging.



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General workflow for immunofluorescence staining.

## Flow Cytometry Staining

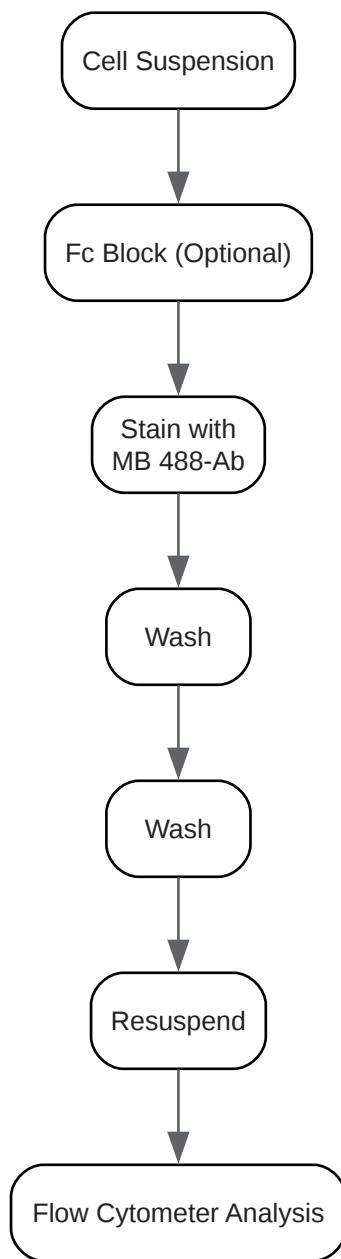
This is a general protocol for staining suspension cells with an MB 488-conjugated antibody for flow cytometry analysis.

#### Materials:

- Suspension cells
- MB 488-conjugated antibody
- Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
- Fc block (optional)
- Flow cytometry tubes

#### Procedure:

- Cell Preparation: Harvest cells and adjust the cell concentration to  $1 \times 10^7$  cells/mL in cold flow cytometry staining buffer.
- Fc Block (Optional): To prevent non-specific binding to Fc receptors, you can pre-incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
- Antibody Staining: Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes. Add the MB 488-conjugated antibody at its optimal concentration. Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing: Add 1-2 mL of cold flow cytometry staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
- Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500  $\mu$ L) and analyze on a flow cytometer.



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General workflow for flow cytometry staining.

## Conclusion

MB 488 dye represents a significant advancement in fluorescent probe technology, offering researchers a superior tool for a multitude of bio-imaging and detection applications. Its enhanced brightness, photostability, and water solubility, combined with its versatility in conjugation, make it an ideal choice for both routine and advanced fluorescence-based

experiments. The protocols provided in this guide offer a solid foundation for the successful implementation of MB 488 in your research endeavors.

### Need Custom Synthesis?

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)